N-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine
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Overview
Description
N-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features indazole, thiazole, and imidazole rings, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine typically involves multi-step organic reactions. The process may start with the preparation of the indazole, thiazole, and imidazole intermediates, followed by their coupling under specific conditions. Common reagents might include halogenated precursors, metal catalysts, and various solvents.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the thiazole ring.
Reduction: Reduction reactions could target the imidazole ring or other nitrogen-containing groups.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated reagents, acids, or bases depending on the type of substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible therapeutic applications due to its unique structure, which might interact with specific biological targets.
Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The indazole, thiazole, and imidazole rings might play crucial roles in binding to these targets, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Indazole derivatives: Known for their anti-inflammatory and anticancer properties.
Thiazole derivatives: Often used in antimicrobial and antifungal applications.
Imidazole derivatives: Commonly found in antifungal medications and enzyme inhibitors.
Uniqueness
What sets N-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine apart is the combination of these three heterocyclic rings in one molecule, potentially offering a unique profile of biological activity and chemical reactivity.
Properties
Molecular Formula |
C22H23FN6S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C22H23FN6S/c1-3-29-21(16-6-4-5-7-18(16)27-29)26-22-25-19(12-30-22)15-8-9-20(17(23)10-15)28-11-14(2)24-13-28/h8-13H,3-7H2,1-2H3,(H,25,26) |
InChI Key |
AKJWVOIRNRIEEP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C2CCCCC2=N1)NC3=NC(=CS3)C4=CC(=C(C=C4)N5C=C(N=C5)C)F |
Origin of Product |
United States |
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